molecular formula C18H16FN3O3 B6555306 (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040644-98-1

(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6555306
CAS No.: 1040644-98-1
M. Wt: 341.3 g/mol
InChI Key: OQUXEFYRZLFDPH-UHFFFAOYSA-N
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Description

The compound “(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a methoxyphenyl group, a methyl group, and a triazole group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could potentially be formed through a [3+2] cycloaddition reaction, also known as a Huisgen 1,3-dipolar cycloaddition . The fluorophenyl and methoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The fluorophenyl and methoxyphenyl groups are aromatic rings with a fluorine atom and a methoxy group (-OCH3) attached, respectively .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity, while the methoxy group could influence its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal applications, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling “(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields ranging from medicine to materials science. Future research could explore the synthesis of this compound, its reactivity, and its potential applications .

Properties

IUPAC Name

(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-6-5-7-14(19)10-13)20-21-22(12)15-8-3-4-9-16(15)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXEFYRZLFDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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